7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione
Brand Name:
Vulcanchem
CAS No.:
144155-05-5
VCID:
VC21090880
InChI:
InChI=1S/C20H16ClNO2/c1-11-2-4-12(5-3-11)13-8-17-19(18(23)9-13)20(24)15-10-14(21)6-7-16(15)22-17/h2-7,10,13H,8-9H2,1H3,(H,22,24)
SMILES:
CC1=CC=C(C=C1)C2CC3=C(C(=O)C2)C(=O)C4=C(N3)C=CC(=C4)Cl
Molecular Formula:
C20H16ClNO2
Molecular Weight:
337.8 g/mol
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione
CAS No.: 144155-05-5
Cat. No.: VC21090880
Molecular Formula: C20H16ClNO2
Molecular Weight: 337.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144155-05-5 |
|---|---|
| Molecular Formula | C20H16ClNO2 |
| Molecular Weight | 337.8 g/mol |
| IUPAC Name | 7-chloro-3-(4-methylphenyl)-2,3,4,10-tetrahydroacridine-1,9-dione |
| Standard InChI | InChI=1S/C20H16ClNO2/c1-11-2-4-12(5-3-11)13-8-17-19(18(23)9-13)20(24)15-10-14(21)6-7-16(15)22-17/h2-7,10,13H,8-9H2,1H3,(H,22,24) |
| Standard InChI Key | QXFLSUBIMJDWAZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2CC3=C(C(=O)C2)C(=O)C4=C(N3)C=CC(=C4)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C2CC3=C(C(=O)C2)C(=O)C4=C(N3)C=CC(=C4)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator